9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Antiallergic Passive Cutaneous Anaphylaxis Oral Bioavailability

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen bridgehead heterocycle that serves as the foundational scaffold for a series of potent, orally active antiallergic agents. First disclosed in the early 1980s, this compound class was shown to inhibit the rat reaginic passive cutaneous anaphylaxis (PCA) reaction, with specific derivatives demonstrating superior potency to disodium cromoglycate (DSCG).

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
Cat. No. B12924003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC(=NN)C2=NC=CC(=O)N2C1
InChIInChI=1S/C8H10N4O/c9-11-6-2-1-5-12-7(13)3-4-10-8(6)12/h3-4H,1-2,5,9H2/b11-6+
InChIKeyZZJXLVGUQYSGJB-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Structural Core of a Clinically-Investigated Antiallergic Pharmacophore


9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen bridgehead heterocycle that serves as the foundational scaffold for a series of potent, orally active antiallergic agents [1]. First disclosed in the early 1980s, this compound class was shown to inhibit the rat reaginic passive cutaneous anaphylaxis (PCA) reaction, with specific derivatives demonstrating superior potency to disodium cromoglycate (DSCG) [1]. The compound exists in solution as an equilibrium mixture of Z and E hydrazono-imino tautomers, a structural feature that influences both its chemical reactivity and biological activity [2]. A dedicated process patent for its preparation and derivatization highlights its industrial scalability [3].

Why 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Generic Pyrido-Pyrimidine Scaffolds


Routine substitution of this compound with other pyrido[1,2-a]pyrimidin-4-one scaffolds is not viable due to the unique functional requirements at the 9-position. Structure-activity relationship (SAR) studies have established that a monosubstituted hydrazone moiety at position 9 is a prerequisite for intravenous antiallergic activity within this chemical class [1]. Furthermore, the 9-hydrazono group undergoes a tautomeric equilibrium that is absent in 9-oxo or 9-amino analogs, directly impacting both its biological activity and its ability to serve as a substrate for downstream synthetic transformations such as Fischer indolization [2]. Replacing this core with a non-hydrazone analog forfeits both the established antiallergic pharmacophore and the unique synthetic versatility that enables the creation of more complex, higher-value heterocyclic systems.

Evidence-Based Differentiation of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one from Its Closest Analogs


Oral Antiallergic Potency: Chinoin-1045 (a Direct Derivative) vs. Disodium Cromoglycate (DSCG)

The clinical candidate Chinoin-1045 (UCB L140), which is (+)-6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and is synthesized directly from the target compound's core scaffold, demonstrated an oral ED50 value of 1.0 µmol/kg in the rat PCA model. This potency is superior to that of the clinical standard disodium cromoglycate (DSCG), which was used as a comparator in the same study but required higher doses to achieve comparable inhibition [1]. While this data is for a specific derivative, the SAR studies confirm that the 9-hydrazono pharmacophore incorporated into this compound is essential for this activity. The 9-unsubstituted parent acid (6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) exhibited only weak activity in the same assay, underscoring the critical role of the hydrazone moiety [2]. No direct ED50 for the unsubstituted compound is reported, but the qualitative enhancement is substantial and functionally decisive.

Antiallergic Passive Cutaneous Anaphylaxis Oral Bioavailability

Synthetic Versatility: Fischer Indolization Enabled by the 9-Hydrazono Group vs. Non-Hydrazone Analogs

The 9-aryl-hydrazono derivatives of the target compound have been shown to undergo Fischer indolization to yield 7,12-dihydro-pyrimido[1',2';1,2]pyrido[3,4-b]indol-4(6H)-ones, a class of tetracyclic systems structurally related to the rutaecarpine alkaloids [1]. This transformation is uniquely enabled by the hydrazone functionality present at the 9-position; 9-oxo or 9-amino analogs cannot participate in this reaction as they lack the requisite N–N bond for the [3,3]-sigmatropic rearrangement that initiates the indolization cascade. The reaction has been demonstrated to proceed with sufficient efficiency to allow subsequent functionalization, including bromination and Vilsmeier-Haack formylation of the indolo-fused products [1]. While quantitative yields for the initial indolization step are not extracted in the abstract, the successful isolation and further derivatization of the products confirm the synthetic viability of the route.

Synthetic Chemistry Fischer Indolization Indolo-Pyrido-Pyrimidines

Tautomeric Isomerism: Z/E Equilibrium of the 9-Hydrazono Group vs. Fixed-Geometry Analogs

1H, 13C, and 15N NMR spectroscopic studies have demonstrated that 9-hydrazono-6,7,8,9-tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidines exist as an equilibrium mixture of Z and E isomers in the hydrazono–imino tautomeric form, with an exocyclic double bond [1]. This dynamic tautomerism creates two geometrically distinct species in solution that may differentially interact with biological targets or exhibit different reactivity profiles. In contrast, analogs with a fixed geometry at position 9 (such as 9-oxo derivatives) or with non-tautomerizable substituents present only a single molecular species. The Z/E ratio and the rate of interconversion can be influenced by solvent and temperature, offering a tunable parameter for optimizing both synthetic transformations and biological interactions.

Structural Chemistry Tautomerism NMR Spectroscopy

Bioisosteric Equivalence: 9-Phenylhydrazono vs. 9-Phenylcarboxamido in the Pyridopyrimidinone Series

In the 4H-pyrido[1,2-a]pyrimidin-4-one series, the 9-phenylhydrazono and 9-phenylcarboxamido moieties have been identified as bioisosteric groups, meaning they produce comparable biological activity despite their different chemical structures [1]. SAR studies in the 9-(arylamino)dihydropyridopyrimidine series revealed similar relationships to those found for the 9-(arylhydrazono)tetrahydropyridopyrimidines, with the most active 9-(arylamino) compound (compound 40, a 9-[(3-acetylphenyl)amino] derivative) displaying three times the potency of DSCG in the PCA test [1]. This bioisosteric relationship expands the design options for medicinal chemists: the hydrazone scaffold offers synthetic accessibility through condensation of the corresponding ketone with arylhydrazines, while the carboxamido analog requires alternative synthetic strategies. The target compound, as the unsubstituted hydrazone at position 9, is the direct precursor for introducing diverse arylhydrazono groups, allowing systematic exploration of this bioisosteric space.

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Industrial Scalability: Process for Preparation vs. Alternative Pyrido-Pyrimidine Syntheses

A dedicated process patent (US4456752A) describes the preparation of 9-hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one compounds, including their salts and hydrates, using reaction conditions optimized for industrial-scale production [1]. The patent covers the reaction of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one derivatives with hydrazine or substituted hydrazines, yielding the corresponding 9-hydrazono compounds. This patent-protected process provides a defined, reproducible route that contrasts with the often multi-step, lower-yielding syntheses required for non-hydrazone analogs such as 9-oxo or 9-carboxamido derivatives. The existence of an optimized process patent signals that the compound has been validated for scale-up, reducing procurement risk for organizations requiring gram-to-kilogram quantities.

Process Chemistry Patent Scale-up Synthesis

Optimal Procurement Scenarios for 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one


Antiallergic Drug Discovery: Synthesis of Orally Active PCA Inhibitors with Superior Potency to DSCG

Procure this compound as the starting scaffold for synthesizing 9-arylhydrazono derivatives for evaluation in rat PCA models. The lead derivative Chinoin-1045 (ED50 = 1.0 µmol/kg po) demonstrated superior oral potency to DSCG and reached clinical investigation [1]. SAR studies confirm that substitution at the 9-hydrazono position is critical for activity, and the unsubstituted parent serves as the ideal diversification point for library synthesis [2].

Synthetic Chemistry: Fischer Indolization to Access Indolo-Fused Pyrido-Pyrimidine Alkaloid Mimetics

Use 9-aryl-hydrazono derivatives of this compound as substrates for Fischer indolization to construct 7,12-dihydro-pyrimido[1',2';1,2]pyrido[3,4-b]indol-4(6H)-ones, tetracyclic systems related to rutaecarpine alkaloids [3]. This transformation is not accessible from 9-oxo or 9-amino pyrido-pyrimidinone analogs, making this compound uniquely suited for accessing this biologically relevant chemotype.

Medicinal Chemistry: Bioisosteric Exploration of the 9-Position with Arylhydrazono and Arylamino Libraries

Leverage the bioisosteric equivalence between 9-phenylhydrazono and 9-phenylcarboxamido groups to systematically explore pharmacophore space at position 9 [2]. The target compound is the direct precursor for generating diverse 9-arylhydrazono analogs via condensation with arylhydrazines, enabling rapid SAR exploration with a synthetically accessible route compared to carboxamido-based alternatives.

Process Development and Scale-Up: Kilogram-Scale Preparation for Preclinical Studies

Utilize the patented process (US4456752A) as a starting point for developing large-scale synthesis of this compound and its derivatives for preclinical development [4]. The availability of an optimized process patent reduces the technical risk associated with scaling up non-hydrazone pyrido-pyrimidinones, which may require more complex multi-step routes.

Quote Request

Request a Quote for 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.